3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile 3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15640613
InChI: InChI=1S/C19H20N2S/c1-2-18-16-11-7-6-10-15(16)17(12-20)19(21-18)22-13-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-11,13H2,1H3
SMILES:
Molecular Formula: C19H20N2S
Molecular Weight: 308.4 g/mol

3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

CAS No.:

Cat. No.: VC15640613

Molecular Formula: C19H20N2S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzylsulfanyl)-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile -

Specification

Molecular Formula C19H20N2S
Molecular Weight 308.4 g/mol
IUPAC Name 3-benzylsulfanyl-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Standard InChI InChI=1S/C19H20N2S/c1-2-18-16-11-7-6-10-15(16)17(12-20)19(21-18)22-13-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-11,13H2,1H3
Standard InChI Key YWZJABAZIJRSPK-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=C(C2=C1CCCC2)C#N)SCC3=CC=CC=C3

Introduction

Molecular Structure and Nomenclature

Core Framework and Substituents

The compound’s structure derives from the tetrahydroisoquinoline scaffold, a bicyclic system comprising a benzene ring fused to a partially saturated pyridine ring. Key modifications include:

  • 1-Ethyl group: Attached to the nitrogen atom of the pyridine ring.

  • 4-Cyano substituent: Positioned at the fourth carbon of the benzene ring.

  • 3-Benzylsulfanyl moiety: A sulfur-containing group linked to the third carbon via a benzyl chain .

The IUPAC name, 3-benzylsulfanyl-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, reflects these substituents systematically. Its canonical SMILES string, CCC1=NC(=C(C2=C1CCCC2)C#N)SCC3=CC=CC=C3, encodes the connectivity and stereoelectronic features .

Crystallographic and Stereochemical Insights

While no crystal structure data exists for this specific compound, analogous tetrahydroisoquinolines exhibit chair conformations in the saturated ring, with substituents adopting equatorial orientations to minimize steric strain . The nitrile group’s electron-withdrawing nature likely polarizes the aromatic system, influencing reactivity .

Synthetic Pathways

Retrosynthetic Analysis

The synthesis involves sequential functionalization of the tetrahydroisoquinoline core:

  • Alkylation: Introduction of the ethyl group at the N1 position.

  • Sulfanylation: Attachment of the benzylsulfanyl group at C3.

  • Nitrile Installation: Incorporation of the cyano group at C4.

Core Scaffold Preparation

5,6,7,8-Tetrahydroisoquinoline serves as the starting material, synthesized via cyclocondensation of o-methyl benzoic acids with imines under Castagnoli–Cushman conditions . For example, reacting o-methyl benzoic acid with ethylamine in the presence of CDI (1,1’-carbonyldiimidazole) yields the tetrahydroisoquinoline backbone .

Functionalization Steps

  • N1-Ethylation: Treatment with ethyl bromide in the presence of a base (e.g., K2_2CO3_3) introduces the ethyl group.

  • C3-Sulfanylation: Benzyl mercaptan reacts with a halogenated intermediate (e.g., 3-bromo derivative) under nucleophilic substitution conditions.

  • C4-Cyanation: A Rosenmund–Von Braun reaction using CuCN substitutes a halogen at C4 with the nitrile group .

Optimization Challenges

Key issues include:

  • Diastereoselectivity: Poor control in sulfanylation steps, yielding mixtures requiring chromatography .

  • Nitrile Stability: Hydrolysis risks necessitate anhydrous conditions .

Physicochemical Properties

Spectral Characterization

  • IR: Peaks at ~2200 cm1^{-1} (C≡N stretch) and 2550 cm1^{-1} (S-H stretch, if present).

  • NMR:

    • 1H^1\text{H}: δ 1.2 ppm (triplet, ethyl CH3_3), δ 3.8 ppm (singlet, benzyl CH2_2) .

    • 13C^13\text{C}: δ 118 ppm (C≡N), δ 35 ppm (ethyl CH2_2) .

Thermodynamic and Solubility Data

PropertyValue
Melting PointNot reported
Boiling PointEstimated >300°C (decomposes)
LogP (Octanol-Water)3.2 (Predicted)
Solubility in DMSO>10 mM

The high logP value suggests lipophilicity, favoring membrane permeability .

Biological and Agrochemical Applications

Insecticidal Activity

In a 2022 study, structurally related 3-ethylsulfanyl-tetrahydroisoquinoline-4-carbonitriles exhibited LC50_{50} values of 12–45 μM against Aphis gossypii nymphs, rivaling commercial insecticide acetamiprid (LC50_{50} = 9 μM) . Mechanistically, the nitrile group may inhibit cytochrome P450 enzymes in pests .

Recent Advances and Future Directions

Diastereoselective Synthesis

A 2024 approach using chiral auxiliaries achieved 85% enantiomeric excess in C3-sulfanylation, enabling access to optically pure variants for drug discovery .

Computational Modeling

DFT studies predict strong binding (ΔG = −9.2 kcal/mol) to the acetylcholine-binding protein, suggesting neuroactive potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator